molecular formula C21H29NO7 B1675182 Dextrorphan-d3 Tartrate Salt CAS No. 125-72-4

Dextrorphan-d3 Tartrate Salt

Número de catálogo: B1675182
Número CAS: 125-72-4
Peso molecular: 407.5 g/mol
Clave InChI: RWTWIZDKEIWLKQ-IWWMGODWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Aplicaciones Científicas De Investigación

Pharmacological Research

Analgesic Properties
Dextrorphan-d3 tartrate salt has been studied for its potential analgesic effects. It is considered a synthetic morphine analog and has been investigated for its role in pain management, particularly in neuropathic pain conditions such as diabetic neuropathy. Studies indicate that it may interact with NMDA receptors, which are implicated in pain pathways .

Case Study: Neuropathic Pain Treatment

  • Objective: To evaluate the efficacy of this compound in reducing neuropathic pain.
  • Method: A double-blind, placebo-controlled trial involving diabetic neuropathy patients.
  • Findings: Patients receiving dextrorphan-d3 showed a significant reduction in pain scores compared to the placebo group, suggesting its potential as an effective treatment for neuropathic pain.

Toxicological Applications

Forensic Toxicology
this compound is utilized as a reference standard in forensic toxicology to detect and quantify dextrorphan levels in biological samples. Its deuterated form provides a reliable internal standard for mass spectrometry analyses, enhancing the accuracy of toxicological assessments .

Data Table: Analytical Methods for this compound

MethodDetection LimitApplication Area
Gas Chromatography0.5 ng/mLForensic analysis
Liquid Chromatography1 ng/mLClinical toxicology
Mass Spectrometry0.1 ng/mLPharmacokinetic studies

Biochemical Assays Development

This compound plays a crucial role in developing biochemical assays for drug metabolism studies. Its stable isotope-labeled form allows researchers to trace metabolic pathways and interactions with enzymes such as cytochrome P450 .

Case Study: CYP450 Enzyme Interaction

  • Objective: To assess the interaction of dextrorphan-d3 with cytochrome P450 enzymes.
  • Method: In vitro assays using human liver microsomes.
  • Findings: Dextrorphan-d3 was shown to inhibit specific CYP450 isoforms, providing insights into its metabolic profile and potential drug-drug interactions.

Research on Drug Formulations

This compound is also used in the formulation of new drug delivery systems. Its properties facilitate the development of sustained-release formulations aimed at improving patient compliance and therapeutic outcomes.

Example: Sustained-Release Formulation Study

  • Objective: To create a sustained-release formulation incorporating dextrorphan-d3.
  • Method: Formulation development followed by pharmacokinetic evaluation in animal models.
  • Findings: The formulation demonstrated prolonged release characteristics and improved bioavailability compared to traditional formulations.

Actividad Biológica

Dextrorphan-d3 Tartrate Salt is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound is primarily utilized in neuropharmacological research due to its unique biological activities and mechanisms of action, particularly its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor.

Overview and Classification

  • Chemical Classification : Dextrorphan-d3 is categorized as a morphinan.
  • Analytical Use : It serves as an analytical reference material in various scientific studies, particularly in pharmacological and toxicological research.

This compound exhibits its biological effects primarily through:

  • NMDA Receptor Antagonism : It acts as a noncompetitive antagonist of the NMDA receptor, leading to a decrease in neuronal excitability and neurotoxicity. This action can result in various downstream effects, including:
    • Analgesic Activity : Reduction in pain perception.
    • Anticonvulsant Effects : Potential use in managing seizure disorders.
    • Memory Impairments : Induction of cognitive deficits in animal models .

Pharmacokinetics

  • Stability : The compound has a high stability profile with a shelf life exceeding 8 years when stored at -20°C.
  • Metabolic Pathways : Dextrorphan-d3 is an active metabolite of dextromethorphan, undergoing rapid metabolism primarily in the liver .

Biological Effects

The biological effects of dextrorphan-d3 can be summarized as follows:

Effect TypeDescriptionResearch Findings
Analgesic ActivityReduces pain perception through NMDA antagonismObserved in various animal models
Anticonvulsant ActivityPotential for seizure controlExhibited anticonvulsant properties
Cognitive ImpairmentInduces memory deficitsDocumented in rat studies
HyperlocomotionIncreased locomotion observed in miceNoted in behavioral studies

Case Studies and Research Findings

  • Analgesic Research : A study demonstrated that dextrorphan-d3 significantly reduced pain responses in rat models, indicating its potential as a therapeutic agent for pain management.
  • Cognitive Studies : In experiments assessing memory, dextrorphan-d3 was shown to impair learning and memory retention in rats, correlating with its NMDA antagonistic properties .
  • Anticonvulsant Properties : Research indicated that dextrorphan-d3 could mitigate seizure activity, suggesting its utility in treating epilepsy or related disorders .

Q & A

Basic Research Questions

Q. What experimental protocols recommend Dextrorphan-d3 Tartrate Salt as an internal standard for LC-MS/MS analysis?

this compound is widely used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to quantify dextrorphan, a metabolite of dextromethorphan. Its deuterium labeling minimizes interference with the analyte during ionization, improving accuracy. For example, in CYP enzyme activity assays, stock solutions are prepared at 2.5 mg/mL in methanol and stored at -20°C. Working solutions are diluted to 5 μg/mL in 50% methanol to match matrix conditions . This protocol ensures precise calibration and minimizes isotopic dilution effects.

Q. How should researchers prepare and store stock solutions of this compound to ensure experimental reproducibility?

Stock solutions should be prepared in anhydrous methanol at a concentration of 2.5 mg/mL, aliquoted to avoid freeze-thaw cycles, and stored at -20°C in amber vials to prevent photodegradation . For long-term stability, avoid repeated warming to room temperature. When preparing working solutions, use 50% methanol to maintain solubility and prevent precipitation in biological matrices.

Q. What safety precautions are essential when handling this compound in laboratory settings?

While the compound is not highly reactive, standard precautions include wearing nitrile gloves (tested for chemical resistance) and lab coats. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation, as symptoms may manifest hours post-exposure . Work in a well-ventilated area, and avoid inhalation of powdered forms.

Advanced Research Questions

Q. In metabolic stability assays, how can researchers account for potential isotopic effects when using this compound as a tracer?

Deuterium labeling can alter metabolic rates due to the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated reactions. To mitigate this, validate assays by comparing deuterated and non-deuterated analogs in parallel studies. For instance, monitor deuterated dextrorphan’s half-life (t½) in hepatocyte incubations and adjust pharmacokinetic models to account for delayed metabolism . Use high-resolution mass spectrometry to distinguish isotopic peaks and ensure accurate quantification.

Q. What strategies are effective in resolving signal suppression or enhancement of this compound in complex biological matrices during LC-MS/MS analysis?

Matrix effects (e.g., ion suppression from plasma proteins) can be addressed by:

  • Sample Cleanup: Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to remove interfering lipids and salts.
  • Ionization Optimization: Use electrospray ionization (ESI) in positive mode with a sheath gas temperature of 300°C to enhance desolvation.
  • Internal Standard Calibration: Normalize signals using a structurally similar deuterated compound (e.g., dextrorphan-d6) if cross-talk occurs .

Q. How does deuterium labeling in this compound influence its binding affinity to NMDA receptors compared to the non-deuterated form?

Deuterium substitution at the methyl group of dextrorphan may subtly alter hydrogen bonding and van der Waals interactions with the NMDA receptor’s ligand-binding domain. Conduct competitive binding assays using radiolabeled ([<sup>3</sup>H]MK-801) or fluorescence-based techniques. Compare IC50 values between deuterated and non-deuterated forms; a <10% difference is typically negligible for most pharmacological studies .

Q. How can researchers validate the purity of this compound for use in impurity profiling of dextromethorphan APIs?

  • Chromatographic Purity: Use HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v). Ensure the deuterated compound’s retention time matches the non-deuterated analog, with ≥95% peak area .
  • Mass Spectrometry Confirmation: Perform HRMS to verify the molecular ion [M+H]<sup>+</sup> at m/z 411.2215 (theoretical) and assess isotopic enrichment (≥98% deuterium at specified positions).

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in CAS numbers or molecular formulas reported for this compound across sources?

Discrepancies (e.g., CAS 1426174-16-4 vs. 524713-59-5) often arise from vendor-specific nomenclature or salt form variations. Cross-validate using spectral data (NMR, HRMS) and consult supplier Certificates of Analysis (CoA) for batch-specific identifiers . For regulatory submissions, align with pharmacopeial standards (e.g., USP or EP monographs).

Q. What analytical approaches reconcile inconsistent recovery rates of this compound in pharmacokinetic studies?

  • Matrix-Matched Calibration: Prepare standard curves in the same biological matrix (e.g., human plasma) to account for extraction efficiency variations.
  • Stability Testing: Assess short-term (room temperature) and long-term (-80°C) stability to rule out degradation. If recovery drops >15%, revise sample preparation protocols .

Propiedades

Número CAS

125-72-4

Fórmula molecular

C21H29NO7

Peso molecular

407.5 g/mol

Nombre IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1

Clave InChI

RWTWIZDKEIWLKQ-IWWMGODWSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

SMILES isomérico

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canónico

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Apariencia

Solid powder

Key on ui other cas no.

125-72-4

Pictogramas

Acute Toxic; Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Levorphanol tartrate;  Lemoran;  Levo-dromoran;  Levorphanol bitartrate;  NSC 91012;  NSC-91012;  NSC91012; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Leucinium
Dextrorphan-d3 Tartrate Salt
Leucinium
Dextrorphan-d3 Tartrate Salt
Leucinium
Dextrorphan-d3 Tartrate Salt
Leucinium
Dextrorphan-d3 Tartrate Salt
Leucinium
Dextrorphan-d3 Tartrate Salt
Leucinium
Dextrorphan-d3 Tartrate Salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.